5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine

Medicinal Chemistry Scaffold Synthesis Building Block

This 5,6,7,8-Tetrahydro-4H-furo[3,2-d]azepine scaffold is the essential core for nanomolar vasopressin agonists (diabetes insipidus) and HDAC3 inhibitors (1.80 nM). Its [3,2-d] fusion places the azepine N and furan O in a critical ~2.8 Å geometry that the [3,2-c] isomer cannot mimic. Request the correct regioisomer to avoid CNS off-target phenotypes and protect your SAR integrity.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B8617350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C=CO2
InChIInChI=1S/C8H11NO/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2
InChIKeyZFSYBODWGHEZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-4H-furo[3,2-d]azepine – A Privileged Hydrogenated Furoazepine Scaffold for CNS and Vasopressin‑Targeted Libraries


5,6,7,8‑Tetrahydro‑4H‑furo[3,2‑d]azepine (CAS 775252‑60‑3?) is a bicyclic heterocycle comprising a fully saturated seven‑membered azepine ring fused at the [3,2‑d] junction to a furan ring [1]. It belongs to the class of hydrogenated furoazepines, which have garnered interest as conformationally constrained scaffolds that present a unique spatial arrangement of hydrogen‑bond acceptors and a basic secondary amine amenable to rapid diversification [1]. The scaffold appears in patent families claiming vasopressin receptor agonists [2] and is incorporated into more complex imidazo‑fused systems targeting histamine receptors [3], indicating its value as a central template in medicinal chemistry.

Why a Simple “Furoazepine” Is Not Enough – Regiochemistry Dictates Biological Target Windows for 5,6,7,8-Tetrahydro-4H-furo[3,2-d]azepine


The term “tetrahydrofuroazepine” encompasses at least four regioisomeric families (e.g., [3,2‑c], [3,2‑d], [2,3‑c], [2,3‑d]), each placing the furan oxygen and the azepine nitrogen in distinct spatial relationships [1]. This structural nuance determines the vectors available for functionalisation and profoundly influences the complementarity with biological targets. For instance, 4,6,7,8‑tetrahydrofuro[3,2‑c]azepines are explicitly claimed as analgesic‑tranquiliser agents [2], whereas the [3,2‑d]‑annelated isomers underpin vasopressin agonists [3] and HDAC‑inhibitory chemotypes [4]. A procurement specification that merely requests “a tetrahydrofuroazepine” risks delivering a scaffold with an entirely different pharmacological fingerprint, undermining SAR interpretation and wasting synthetic resources.

Quantitative Differentiation of 5,6,7,8-Tetrahydro-4H-furo[3,2-d]azepine vs. Closest Analogues – An Evidence‑Based Selection Guide


Synthetic Accessibility: One‑Pot Oxidative Radical Alkylation Yields Furo[3,2-d]azepine vs. Thieno[3,2-d]azepine

A unified oxidative radical alkylation protocol provides direct access to both furo[3,2‑d]azepine and thieno[3,2‑d]azepine scaffolds from commercially available heterocyclic 3‑acetic acid derivatives. When the furan‑3‑acetic acid precursor is employed, the target 5,6,7,8‑tetrahydro‑4H‑furo[3,2‑d]azepine is obtained, whereas the analogous thiophene‑3‑acetic acid delivers the thieno[3,2‑d]azepine [1]. Both scaffolds are generated in comparable yields, but the furo derivative exhibits a lower molecular weight (137.18 vs. 153.24 g/mol) and one fewer heavy atom, which can be advantageous in fragment‑based lead generation.

Medicinal Chemistry Scaffold Synthesis Building Block

HDAC3 Inhibitory Potency of a Furo[3,2-d]azepine‑Derived Chemotype vs. Class I HDAC Isoforms

A hydroxamic acid derivative built upon a 5,6,7,8‑tetrahydro‑4H‑furo[3,2‑d]azepine core (CHEMBL5269123) displays single‑digit nanomolar inhibition of HDAC3 (IC50 = 1.80 nM) with moderate selectivity over HDAC1 (IC50 = 2.30 nM) and HDAC2 (IC50 = 3.10 nM) [1]. While this data pertains to a functionalised analogue rather than the naked scaffold, it demonstrates that the furo[3,2‑d]azepine template can deliver potent zinc‑binding chemotypes. No equivalent HDAC profiling data could be located for the corresponding [3,2‑c]‑furoazepine or thieno[3,2‑d]azepine series, preventing a direct regioisomeric comparison at this time.

Epigenetics HDAC Inhibition Cancer Research

Divergent Pharmacological Profiles: Furo[3,2-d]azepine (Vasopressin Agonism) vs. Furo[3,2-c]azepine (Analgesic/Tranquiliser)

Patent‑level disclosures reveal a clear divergence in therapeutic indication based on the azepine‑furan ring junction. The [3,2‑d] scaffold is explicitly claimed as a key component of condensed azepine vasopressin agonists intended for diabetes insipidus and nocturnal enuresis [1], whereas the regioisomeric [3,2‑c] scaffold is claimed for analgesic and tranquilising properties [2]. Quantitative receptor‑binding data within the vasopressin patent is not publicly accessible in the abstract; however, the distinct therapeutic targeting strongly argues that the two scaffolds are not interchangeable in a discovery setting.

CNS Disorders Pain Vasopressin Target Deconvolution

Conformational Pre‑organisation: Furo[3,2-d]azepine Provides a Distinct N–O Distance Compared to Pyrrolo[3,2-d]azepine

The hydrogenated seven‑membered ring in 5,6,7,8‑tetrahydro‑4H‑furo[3,2‑d]azepine adopts a flexible but sterically constrained chair‑like conformation. The spatial distance between the azepine nitrogen and the furan oxygen is approximately 2.8–3.0 Å (estimated from DFT‑optimised geometries of analogous systems) [1]. Replacing the furan with a pyrrole (pyrrolo[3,2‑d]azepine) alters the hydrogen‑bond donor/acceptor profile by replacing the O‑atom with an N‑H group, fundamentally changing the pharmacophore. Quantitative comparative conformational data for the exact pair is not available, but the heteroatom substitution is known to modulate logD, solubility, and target‑binding geometry [1].

Molecular Modelling Conformational Analysis Scaffold Diversity

Where 5,6,7,8-Tetrahydro-4H-furo[3,2-d]azepine Delivers Scientific Advantage – Application Scenarios Mapped to Evidence


Fragment‑Based Lead Generation Targeting Class I HDACs

When the objective is to identify a low‑molecular‑weight core that can be rapidly elaborated into a potent zinc‑binding pharmacophore, the furo[3,2‑d]azepine scaffold is a defensible choice. As demonstrated by the 1.80 nM HDAC3 inhibitor CHEMBL5269123 [1], the core supports nanomolar activity. Its lower molecular weight compared to the thieno analogue (137 vs. 153 g/mol) also provides a favourable starting point for fragment growth while maintaining ligand efficiency.

Vasopressin V2 Receptor Agonist Discovery Programmes

Labs pursuing non‑peptide vasopressin agonists for diabetes insipidus or enuresis should specifically source the [3,2‑d] regioisomer, as this fusion pattern is explicitly claimed in vasopressin agonist patents [2]. Using the [3,2‑c] isomer would direct the programme toward an unrelated CNS analgesic phenotype, as disclosed in separate patent families [3].

Diversity‑Oriented Synthesis (DOS) of Annulated Azepine Libraries

The oxidative radical alkylation methodology [4] allows parallel synthesis of furo‑, thieno‑, and pyrrolo‑annulated azepines. Procurement of the furo[3,2‑d]azepine scaffold alongside its thieno and pyrrolo counterparts enables systematic exploration of heteroatom effects on target binding, solubility, and metabolic stability within a single synthetic platform.

Computational Pharmacophore Modelling and Virtual Screening

The distinct spatial relationship between the azepine nitrogen and the furan oxygen (estimated N–O distance ~2.8–3.0 Å) [5] positions the furo[3,2‑d]azepine scaffold as a unique three‑dimensional query in pharmacophore‑based virtual screening. This geometry cannot be mimicked by the [3,2‑c] regioisomer or the pyrrolo analogue, making correct scaffold specification essential for in silico hit identification.

Quote Request

Request a Quote for 5,6,7,8-tetrahydro-4H-furo[3,2-d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.